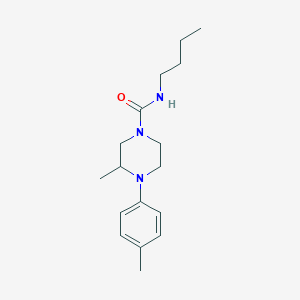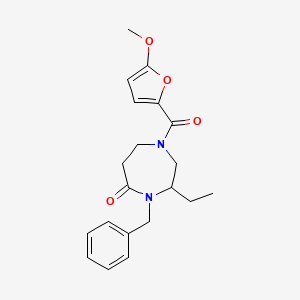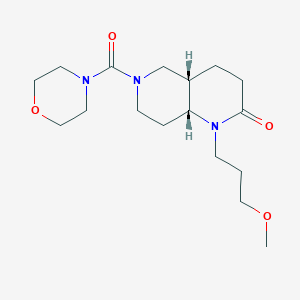
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
作用机制
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide selectively binds to the CB2 receptor and blocks its activation by endogenous and exogenous cannabinoids. This results in the modulation of the immune response and a reduction in inflammation. The CB2 receptor has also been implicated in the regulation of cancer cell proliferation and apoptosis. This compound, by blocking the CB2 receptor, can inhibit cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit cancer cell growth in vitro and in vivo. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a selective CB2 antagonist, which allows for the specific modulation of the CB2 receptor without affecting other receptors. This compound has also been shown to be stable and soluble in various solvents. However, this compound has some limitations for lab experiments. It has a relatively low affinity for the CB2 receptor, which requires higher concentrations to achieve the desired effects. Additionally, this compound has poor brain penetration, which limits its use in studying the effects of CB2 modulation in the central nervous system.
未来方向
There are several future directions for the study of N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent CB2 antagonists with improved brain penetration. Another area of research is the investigation of the effects of CB2 modulation in various diseases such as cancer, pain, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for this compound could improve its therapeutic potential.
合成方法
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzylamine with butyl isocyanate to form N-butyl-4-methylbenzylcarbamate. This intermediate is then reacted with 3-methylpiperazine to yield this compound. The purity and yield of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-butyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. The CB2 receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune response. This compound, being a selective CB2 antagonist, can modulate the immune response and reduce inflammation. This makes it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-5-10-18-17(21)19-11-12-20(15(3)13-19)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPKWKCHQBXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![methyl 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366594.png)
![2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)
![4-chloro-1-[(2-methoxyphenyl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5366610.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)
